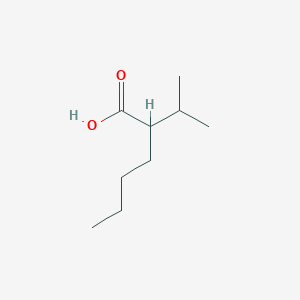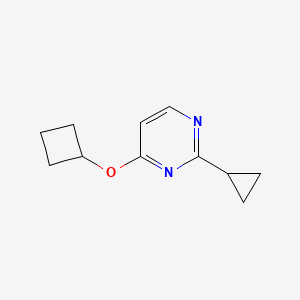
2-Isopropyl-hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-hexanoic acid is a medium-chain fatty acid.
Mecanismo De Acción
Target of Action
Similar compounds like 5-amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid have been found to target the gag-pol polyprotein in hiv-2 .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other medium-chain fatty acids . These compounds often interact with their targets through a variety of mechanisms, including direct binding, modulation of membrane properties, or acting as signaling molecules .
Biochemical Pathways
It’s known that medium-chain fatty acids, like 2-isopropyl-hexanoic acid, can be involved in various metabolic pathways, including fatty acid metabolism .
Pharmacokinetics
Similar compounds like 5-amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Medium-chain fatty acids, like this compound, are known to have various effects at the molecular and cellular level, including influencing membrane fluidity and function, modulating gene expression, and affecting cellular signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds, like hexanoic acid, in water is limited, which can affect its bioavailability . Furthermore, factors such as pH, temperature, and the presence of other compounds can also influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Isopropyl-hexanoic acid are not well-studied. It is known that carboxylic acids like this compound can participate in various biochemical reactions. They can act as proton donors due to the presence of the carboxyl group, which is acidic . This allows them to interact with various enzymes and proteins in the body, potentially influencing biochemical pathways .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of research in this area. Carboxylic acids can influence cell function in several ways. For example, they can affect cell signaling pathways and gene expression . They can also impact cellular metabolism, as they can be metabolized by cells to produce energy .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Carboxylic acids like this compound can interact with biomolecules in several ways. They can form hydrogen bonds with other molecules due to the presence of the carboxyl group . They can also participate in enzymatic reactions, potentially acting as enzyme inhibitors or activators .
Temporal Effects in Laboratory Settings
Carboxylic acids are generally stable compounds . Over time, they may undergo degradation, especially under conditions of high heat or extreme pH . Long-term effects on cellular function would likely depend on the specific cell type and the concentration of the this compound.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. It is generally true that the effects of a substance can vary with dosage, with potential threshold effects at low dosages and toxic or adverse effects at high dosages .
Metabolic Pathways
As a carboxylic acid, it could potentially be metabolized through pathways involving carboxylic acid metabolism .
Transport and Distribution
Carboxylic acids can generally diffuse across cell membranes due to their small size and polar nature .
Subcellular Localization
As a small, polar molecule, it could potentially localize to various compartments within the cell .
Propiedades
IUPAC Name |
2-propan-2-ylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-8(7(2)3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAKABFIXDKLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27610-89-5 |
Source


|
| Record name | Hexanoic acid, 2-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)
![2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2685560.png)


![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685564.png)


![2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2685568.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2685574.png)

![3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride](/img/structure/B2685580.png)
